An In-Depth Technical Guide to 1-[3-(hydroxymethyl)phenyl]ethanone: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-[3-(hydroxymethyl)phenyl]ethanone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(hydroxymethyl)phenyl]ethanone, a substituted acetophenone derivative, is a versatile building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive ketone and a primary alcohol, makes it a valuable precursor for a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its applications as a key intermediate in the development of pharmaceutical agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-[3-(hydroxymethyl)phenyl]ethanone is essential for its effective use in research and development. These properties dictate its behavior in various chemical transformations and formulations.
| Property | Value | Source |
| IUPAC Name | 1-[3-(hydroxymethyl)phenyl]ethanone | [PubChem][1] |
| Synonyms | 3'-Hydroxyacetophenone, m-Acetylbenzyl alcohol | [PubChem][1] |
| CAS Number | 125604-06-0 | [PubChem][1] |
| Molecular Formula | C₉H₁₀O₂ | [PubChem][1] |
| Molecular Weight | 150.17 g/mol | [PubChem][1] |
| Boiling Point | 297.7 ± 23.0 °C (Predicted) | [ChemSrc][2] |
| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [ChemSrc][2] |
| pKa | 14.06 ± 0.10 (Predicted) | [ChemSrc][2] |
Synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone
A common and efficient method for the synthesis of 1-[3-(hydroxymethyl)phenyl]ethanone involves the selective reduction of the carboxylic acid functionality of 3-acetylbenzoic acid. This transformation can be achieved using various reducing agents, with borane complexes being a preferred choice due to their selectivity for carboxylic acids over ketones under controlled conditions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 1-[3-(hydroxymethyl)phenyl]ethanone.
Step-by-Step Experimental Protocol
Materials:
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3-Acetylbenzoic acid
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Borane-tetrahydrofuran complex (1 M solution in THF)
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Anhydrous tetrahydrofuran (THF)
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Methanol
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
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Silica gel for column chromatography
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-acetylbenzoic acid. Anhydrous THF is added to dissolve the starting material. The flask is then cooled to 0 °C in an ice bath.
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Reduction: The borane-THF complex solution is added dropwise to the stirred solution of 3-acetylbenzoic acid over a period of 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane. Water is then added, and the mixture is stirred for 30 minutes.
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Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-[3-(hydroxymethyl)phenyl]ethanone as a pure solid.
Spectroscopic Characterization
The structure and purity of 1-[3-(hydroxymethyl)phenyl]ethanone are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-[3-(hydroxymethyl)phenyl]ethanone would be expected to show the following characteristic signals:
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A singlet for the methyl protons of the acetyl group (~2.6 ppm).
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A singlet for the benzylic methylene protons (~4.7 ppm).
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A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
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A series of multiplets in the aromatic region (~7.4-7.9 ppm) corresponding to the four protons on the benzene ring. The splitting pattern will be indicative of a 1,3-disubstituted benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation with expected signals for:
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The methyl carbon of the acetyl group (~26 ppm).
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The benzylic methylene carbon (~64 ppm).
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The aromatic carbons, with four signals in the range of ~125-140 ppm.
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The carbonyl carbon of the ketone group (~198 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present:
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A broad O-H stretching vibration for the hydroxyl group in the range of 3200-3500 cm⁻¹.
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A strong C=O stretching vibration for the ketone group around 1680 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic protons.
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C-O stretching vibration for the primary alcohol.
Mass Spectrometry
Mass spectrometry data is available on PubChem, which can be used to confirm the molecular weight of the compound.[1]
Applications in Drug Development
1-[3-(hydroxymethyl)phenyl]ethanone and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds.
Synthesis of COX-2 Inhibitors
This class of compounds serves as a key building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, such as Etoricoxib . Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The synthesis of Etoricoxib often involves the condensation of a derivative of 1-[3-(hydroxymethyl)phenyl]ethanone with other heterocyclic precursors.[3][4]
Precursor for Analgesics
Derivatives of 1-[3-(hydroxymethyl)phenyl]ethanone are also utilized in the synthesis of centrally acting analgesics. For instance, it is a potential precursor in synthetic routes leading to Tapentadol , an opioid analgesic used for the management of moderate to severe pain.[5][6] The synthesis of Tapentadol involves multiple steps where the core structure derived from this intermediate is elaborated to introduce the necessary pharmacophoric features.
Safety and Handling
1-[3-(hydroxymethyl)phenyl]ethanone is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-[3-(hydroxymethyl)phenyl]ethanone is a chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties and versatile reactivity, coupled with established synthetic routes, make it an attractive starting material for the synthesis of a range of biologically active molecules. The insights provided in this technical guide are intended to support researchers and scientists in leveraging the full potential of this compound in their drug discovery and development endeavors.
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